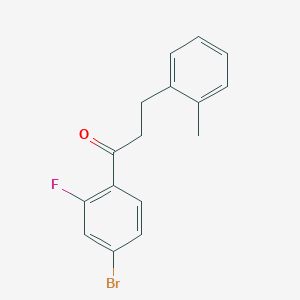

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Description

BenchChem offers high-quality 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMFGOMNLYGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644036 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-82-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

This guide provides a comprehensive overview of a strategic synthesis route for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a compound of interest for researchers and professionals in drug development and organic synthesis. The proposed methodology is grounded in established chemical principles, offering a robust framework for its preparation. This document emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations, ensuring a self-validating and reliable protocol.

Introduction and Retrosynthetic Analysis

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a substituted aromatic ketone. The propiophenone scaffold is a common feature in various biologically active molecules.[1][] The specific substitution pattern of this target molecule, featuring a brominated and fluorinated phenyl ring and a 2-methylphenyl group, suggests its potential as a key intermediate in the synthesis of novel pharmaceutical candidates.

A logical retrosynthetic analysis of the target molecule points towards a Friedel-Crafts acylation as the key bond-forming step. This disconnection simplifies the molecule into two primary synthons: 1-bromo-3-fluorobenzene and 3-(2-methylphenyl)propanoyl chloride. This approach is advantageous due to the commercial availability of 1-bromo-3-fluorobenzene and the straightforward preparation of the acyl chloride from its corresponding carboxylic acid.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Acyl Chloride Precursor

The synthesis commences with the preparation of 3-(2-methylphenyl)propanoyl chloride from the corresponding carboxylic acid.

Synthesis of 3-(2-methylphenyl)propanoic acid

While 3-(p-tolyl)propionic acid is commercially available, the ortho-substituted analogue, 3-(2-methylphenyl)propanoic acid, may require synthesis. A common method involves the reaction of a suitable starting material with malonic acid.

Conversion to 3-(2-methylphenyl)propanoyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]

Experimental Protocol: Synthesis of 3-(2-methylphenyl)propanoyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

-

Reagent Addition: To the flask, add 3-(2-methylphenyl)propanoic acid. Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the carboxylic acid at room temperature with stirring.

-

Reaction: The reaction mixture is then gently heated to reflux (around 70-80°C). The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propanoyl chloride can be purified by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3-(2-methylphenyl)propanoic acid | 164.20 | 1.0 |

| Thionyl chloride | 118.97 | 2.0 - 3.0 |

Table 1: Reagents for acyl chloride synthesis.

Friedel-Crafts Acylation: The Core Reaction

The central step in this synthesis is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with the prepared 3-(2-methylphenyl)propanoyl chloride.[4][5][6][7] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Mechanism and Regioselectivity:

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. Both fluorine and bromine are ortho-, para-directing groups. However, fluorine is a moderately activating (by resonance) and deactivating (by induction) group, while bromine is a deactivating group. The acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to the bromine atom (the C4 position), as this position is the most activated and sterically accessible.

Synthesis Workflow

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. homework.study.com [homework.study.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This propiophenone derivative, with its unique substitution pattern, presents itself as a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical methodologies for the handling and application of this compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone. Its structure is characterized by a propiophenone core with a bromo and a fluoro substituent on the 4' and 2' positions of the phenyl ring, respectively, and a 2-methylphenyl group at the 3-position of the propane chain.

Molecular Structure:

Caption: Chemical structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one |

| CAS Number | 898789-82-7[1] |

| Molecular Formula | C16H14BrFO[1] |

| Molecular Weight | 321.19 g/mol [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material sciences, influencing factors such as solubility, absorption, and reactivity. While experimental data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not extensively available in public literature, predicted values provide a useful starting point for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 422.0 ± 45.0 °C | ChemicalBook[2] |

| Density | 1.367 ± 0.06 g/cm³ | ChemicalBook[2] |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone can be logically approached via a Friedel-Crafts acylation reaction . This well-established method is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring.[3] The choice of this pathway is dictated by the structure of the target molecule, which is an aryl ketone.

The proposed synthesis involves the reaction of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed synthesis via Friedel-Crafts acylation.

Rationale for Reagent Selection

-

1-Bromo-3-fluorobenzene: This serves as the aromatic substrate. The fluorine and bromine atoms are directing groups in electrophilic aromatic substitution. The fluorine atom is a moderately deactivating ortho-, para-director, while the bromine atom is also a deactivating ortho-, para-director. The acylation is expected to occur para to the fluorine and ortho to the bromine, leading to the desired 4'-bromo-2'-fluoro substitution pattern.

-

3-(2-methylphenyl)propanoyl chloride: This is the acylating agent. It can be prepared from 3-(2-methylphenyl)propanoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the acyl chloride, making it a more potent electrophile.[3]

Step-by-Step Experimental Protocol

Part A: Preparation of 3-(2-methylphenyl)propanoyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add 3-(2-methylphenyl)propanoic acid and an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. The system should be kept under an inert atmosphere to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool the mixture in an ice-water bath.

-

Acyl Chloride Addition: Add the 3-(2-methylphenyl)propanoyl chloride dropwise to the cooled suspension of AlCl₃.

-

Aromatic Substrate Addition: To this mixture, add 1-bromo-3-fluorobenzene dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting materials are consumed (monitor by TLC or GC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

Analytical Characterization: A Spectroscopic Profile

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (approx. 7.0-8.0 ppm): Complex multiplets corresponding to the protons on the two phenyl rings. The protons on the bromofluoro-substituted ring will be influenced by the electron-withdrawing effects of the halogens.

-

Aliphatic Region (approx. 2.5-3.5 ppm): Two triplets corresponding to the two methylene (-CH₂-) groups of the propane chain. The methylene group adjacent to the carbonyl will be deshielded and appear further downfield.[4]

-

Methyl Protons (approx. 2.3 ppm): A singlet corresponding to the methyl (-CH₃) group on the tolyl ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (approx. 190-200 ppm): A signal in the downfield region characteristic of a ketone carbonyl carbon.[4]

-

Aromatic Carbons (approx. 115-140 ppm): A series of signals for the carbons of the two phenyl rings. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling with fluorine.

-

Aliphatic Carbons (approx. 30-45 ppm): Signals for the methylene and methyl carbons.

-

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet (or a multiplet if coupled to nearby protons) confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aryl ketone.[5] Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: An absorption in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and M+2, separated by 2 m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7] This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation Pattern: Common fragmentation pathways for propiophenones include alpha-cleavage to form an acylium ion and McLafferty rearrangement if a gamma-hydrogen is present.[5] The fragmentation of this specific molecule would likely involve the loss of the 2-methylphenylpropyl side chain, leading to a prominent peak for the 4-bromo-2-fluorobenzoyl cation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a synthetically accessible molecule with significant potential for further chemical elaboration. This guide has provided a detailed overview of its fundamental properties, a robust and mechanistically sound synthetic protocol, and a predicted analytical profile. The combination of a reactive ketone functionality and a halogenated aromatic ring makes it a versatile precursor for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The self-validating nature of the described analytical protocols ensures the reliable characterization of this compound, providing a solid foundation for future research and development endeavors.

References

- This cit

-

Beijing Xinheng Technology Co., Ltd. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone - CAS:898789-82-7. [Link]

- This cit

- This cit

- This cit

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

- This cit

-

Chemguide. mass spectra - the M+2 peak. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

- This cit

- This cit

- This cit

-

OpenOChem Learn. Ketones. [Link]

Sources

- 1. Propiophenone(93-55-0) IR Spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone CAS number

An In-Depth Technical Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Intermediates and building blocks that offer precise control over steric and electronic properties are the cornerstones of successful synthesis campaigns. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (CAS No: 898789-82-7 ) emerges as a compound of significant interest for researchers and scientists in the pharmaceutical industry.[1] Its molecular architecture, which combines a halogenated phenyl ring with a flexible propionyl chain and a substituted aromatic moiety, presents a versatile platform for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, moving beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, potential applications, and safe handling. The content herein is structured to empower drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical intermediate.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and properties for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone are summarized below.

| Property | Value | Source |

| CAS Number | 898789-82-7 | [1] |

| Molecular Formula | C₁₆H₁₄BrFO | [1] |

| Molecular Weight | 321.19 g/mol | [1] |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | N/A |

| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | N/A |

| Appearance | Likely an off-white to pale yellow solid (predicted) | N/A |

Proposed Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes for this compound are not publicly detailed, a plausible and efficient pathway can be designed based on established principles of organic chemistry, such as the Friedel-Crafts acylation. This reaction is a cornerstone for creating aryl ketones and is widely used in industrial production.[2]

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol outlines a logical approach for the laboratory-scale synthesis of the target molecule.

Step 1: Friedel-Crafts Acylation to form 3-(2-methylphenyl)propanoyl chloride

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2-methylphenyl)propanoic acid and thionyl chloride (SOCl₂) in a 1:1.2 molar ratio, using a suitable anhydrous solvent like dichloromethane (DCM).

-

Reaction : Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up : After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(2-methylphenyl)propanoyl chloride is typically used directly in the next step without further purification.

-

Causality Note : Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles necessary for the subsequent Friedel-Crafts reaction.

-

Step 2: Friedel-Crafts Acylation with 1-Bromo-3-fluorobenzene

-

Catalyst Suspension : In a separate, larger flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (approx. 1.3 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.

-

Electrophile Formation : Dissolve the crude 3-(2-methylphenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.

-

Nucleophilic Attack : Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Purification : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in vacuo. The crude product can then be purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

-

Causality Note : The Friedel-Crafts acylation is directed by the substituents on the aromatic ring. In 1-bromo-3-fluorobenzene, both halogens are ortho-, para-directing but deactivating. The acylation is expected to occur at the position para to the fluorine and ortho to the bromine (C4 position relative to fluorine) due to steric and electronic factors, leading to the desired 4'-bromo-2'-fluoro substitution pattern.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic methods is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the bromofluorophenyl ring will appear as complex multiplets in the 7.0-7.8 ppm range, showing coupling to both each other and the fluorine atom. - Aromatic protons of the 2-methylphenyl group will appear between 7.1-7.3 ppm. - Two triplet signals corresponding to the -CH₂-CH₂- protons of the propionyl chain, likely around 3.0-3.5 ppm. - A singlet for the methyl (-CH₃) group protons around 2.3 ppm. |

| ¹³C NMR | - A carbonyl carbon (-C=O) signal around 195-200 ppm. - Multiple signals in the aromatic region (115-160 ppm), with carbon signals coupled to fluorine exhibiting characteristic splitting (C-F coupling). - Aliphatic carbons for the propionyl chain and the methyl group in the upfield region. |

| FT-IR | - A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹). - C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm⁻¹). |

| Mass Spec. | - The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 320 and 322.[3] |

Potential Applications in Drug Discovery

The true value of an intermediate like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone lies in its potential as a scaffold for novel therapeutics. The presence of multiple reactive and modulatory sites makes it a versatile building block.

-

Halogen Functionality (Br, F) : The bromine atom at the 4'-position is a key handle for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical moieties. The fluorine atom at the 2'-position can significantly alter the compound's electronic properties and metabolic stability, a common strategy in drug design to block metabolic oxidation and improve pharmacokinetic profiles.[4]

-

Ketone Group : The propiophenone's carbonyl group is a versatile functional group that can be reduced to an alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build more complex heterocyclic systems.

-

Therapeutic Targets : The overall structure is reminiscent of scaffolds used in the development of various classes of drugs. For instance, substituted phenyl rings are crucial components in many kinase inhibitors for oncology.[5] Similarly, halogenated aromatic compounds are explored as intermediates for novel antibacterial and anti-inflammatory agents.[6][7]

Logical Relationship: Structure to Application

Caption: Structural features and their potential synthetic utility.

Safety and Handling

As with any laboratory chemical, particularly a halogenated aromatic ketone, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is more than a catalog chemical; it is a strategically designed intermediate poised for significant utility in drug discovery and organic synthesis. Its combination of a synthetically versatile bromine handle, a metabolically beneficial fluorine atom, and a modifiable ketone function provides chemists with a powerful tool for generating novel molecular entities. This guide has outlined its core properties, a robust synthesis strategy, methods for its characterization, and its potential applications, providing a solid foundation for its integration into advanced research and development programs.

References

-

56zKTIUm_)

Sources

- 1. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone - CAS:898789-82-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 898780-31-9|4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone|BLD Pharm [bldpharm.com]

- 9. 898770-12-2|4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone|BLD Pharm [bldpharm.com]

- 10. 4'-Bromo-3-(3-methylphenyl)propiophenone | C16H15BrO | CID 24725677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 898754-69-3|4'-Fluoro-3-(2-thiomethylphenyl)propiophenone|BLDpharm [bldpharm.com]

- 12. caymanchem.com [caymanchem.com]

- 13. prepchem.com [prepchem.com]

- 14. 4'-Bromo-3-(2-methylphenyl)propiophenone - CAS:898789-40-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 15. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 16. benchchem.com [benchchem.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. 4-Bromo-3-fluoroacetophenone, 96%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Mephedrone - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Introduction

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential therapeutic applications. This guide provides an in-depth, technical walkthrough of the structure elucidation of a novel propiophenone derivative, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Propiophenones and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine, fluorine, and a substituted phenyl ring creates a unique electronic and steric environment, making a comprehensive spectroscopic analysis essential for unambiguous structure confirmation.

This document is designed for researchers, scientists, and professionals in drug development. It eschews a rigid template in favor of a narrative that follows the logical flow of scientific inquiry. We will delve into the causality behind the choice of analytical techniques and demonstrate how a multi-spectroscopic approach provides a self-validating system for structure elucidation.

The Analytical Workflow: A Multi-faceted Approach

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can the complete picture be revealed. Our workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is designed to be systematic and confirmatory.

Caption: A typical workflow for the structure elucidation of an organic molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and arguably most critical step, as it provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte. For 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (C₁₆H₁₄BrFO), we would expect to observe a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrum Data:

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance | Interpretation |

| [M]⁺ | 320.02 | 322.02 | ~1:1 | Molecular Ion |

| [M-CH₂CH₃]⁺ | 291.00 | 293.00 | ~1:1 | Loss of the ethyl group |

| [C₇H₄BrFO]⁺ | 201.95 | 203.95 | ~1:1 | Fragment corresponding to the 4-bromo-2-fluorobenzoyl cation |

| [C₉H₁₁]⁺ | 119.09 | - | - | Fragment corresponding to the 2-methylphenylethyl cation |

The presence of the bromine isotope pattern is a strong indicator of a bromine-containing compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The propiophenone core contains a carbonyl group (C=O) and aromatic rings, which will give rise to characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Interpretation |

| ~3050 | Medium-Weak | C-H (aromatic) | Stretching vibrations of C-H bonds on the aromatic rings. |

| ~2970, ~2880 | Medium-Weak | C-H (aliphatic) | Stretching vibrations of C-H bonds in the ethyl and methyl groups. |

| ~1680 | Strong | C=O (ketone) | The carbonyl stretch is a key diagnostic peak for the propiophenone structure.[1][2][3] |

| ~1600, ~1475 | Medium-Strong | C=C (aromatic) | Aromatic ring skeletal vibrations. |

| ~1250 | Strong | C-F | Stretching vibration of the carbon-fluorine bond. |

| ~820 | Strong | C-H (aromatic) | Out-of-plane bending, indicative of para-disubstitution on one of the aromatic rings. |

| ~550 | Medium-Weak | C-Br | Stretching vibration of the carbon-bromine bond. |

The strong absorption around 1680 cm⁻¹ is a clear indication of a conjugated ketone, a hallmark of the propiophenone scaffold.[1][2][3]

Part 2: Unraveling the Connectivity - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[4][5][6] By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the entire molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons. For 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, we can predict the following signals:

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | dd | 1H | H-6' | Ortho to the electron-withdrawing carbonyl group and coupled to H-5' and H-3'. |

| ~7.3 | m | 1H | H-3' | Coupled to H-5' and H-6'. |

| ~7.2 | m | 1H | H-5' | Coupled to H-3' and H-6'. |

| ~7.1-7.0 | m | 4H | H-3'', H-4'', H-5'', H-6'' | Aromatic protons of the 2-methylphenyl group. |

| ~3.2 | t | 2H | -CH₂- | Methylene protons adjacent to the carbonyl group, split by the neighboring methylene protons. |

| ~2.9 | t | 2H | -CH₂- | Methylene protons adjacent to the 2-methylphenyl group, split by the neighboring methylene protons. |

| ~2.3 | s | 3H | -CH₃ | Methyl protons of the 2-methylphenyl group. |

The downfield shift of the H-6' proton is due to the deshielding effect of the adjacent carbonyl group. The complex multiplet in the aromatic region between 7.0 and 7.1 ppm is characteristic of the protons on the 2-methylphenyl ring.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[7]

Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~198 | - | C=O | Carbonyl carbon, typically in this region for propiophenones.[8][9] |

| ~160 (d, ¹JCF ≈ 250 Hz) | - | C-2' | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~140 | - | C-1'' | Quaternary carbon of the 2-methylphenyl group. |

| ~138 | - | C-2'' | Quaternary carbon bearing the methyl group. |

| ~135 | CH | C-6' | Aromatic methine carbon. |

| ~132 | - | C-4' | Aromatic carbon bonded to bromine. |

| ~130 | CH | C-4'' | Aromatic methine carbon. |

| ~128 | CH | C-6'' | Aromatic methine carbon. |

| ~126 | CH | C-5'' | Aromatic methine carbon. |

| ~125 | CH | C-5' | Aromatic methine carbon. |

| ~124 | CH | C-3'' | Aromatic methine carbon. |

| ~118 (d, ²JCF ≈ 25 Hz) | CH | C-3' | Aromatic methine carbon coupled to fluorine over two bonds. |

| ~45 | CH₂ | -CH₂-CO- | Methylene carbon alpha to the carbonyl. |

| ~30 | CH₂ | -CH₂-Ar | Methylene carbon beta to the carbonyl. |

| ~19 | CH₃ | -CH₃ | Methyl carbon of the 2-methylphenyl group. |

The characteristic large one-bond C-F coupling constant is a definitive indicator of the fluorine's position on the aromatic ring. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, confirming the assignments of the aliphatic chain.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for establishing the connectivity between atoms in a molecule.[10][11][12]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between the adjacent methylene protons of the propyl chain and between the coupled aromatic protons on each ring.

Caption: Predicted key COSY correlations for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each proton to its attached carbon.[7][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart.[13][14][15] These long-range correlations are crucial for connecting the different fragments of the molecule.

Key Predicted HMBC Correlations:

| Proton | Correlated Carbons (2 and 3 bonds away) |

| H-α (-CH₂-CO-) | C=O, C-β, C-1' |

| H-β (-CH₂-Ar) | C-α, C-1'', C-2'', C-6'' |

| H-6' | C=O, C-2', C-4' |

| -CH₃ | C-1'', C-2'', C-3'' |

The HMBC correlation between the alpha-methylene protons and the C-1' carbon of the bromo-fluoro-phenyl ring, along with the correlation between the beta-methylene protons and the carbons of the 2-methylphenyl ring, definitively establishes the connectivity of the entire molecule.

Caption: Predicted key HMBC correlations for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

Part 3: The Final Verdict - Integrated Data Analysis and Structure Confirmation

By integrating the data from all the spectroscopic techniques, we can confidently confirm the structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

-

Mass Spectrometry provided the molecular formula C₁₆H₁₄BrFO.

-

IR Spectroscopy confirmed the presence of a conjugated ketone, aromatic rings, and C-F and C-Br bonds.

-

¹H and ¹³C NMR Spectroscopy provided the chemical environment and multiplicity of each proton and carbon atom. The characteristic C-F coupling in the ¹³C NMR spectrum was crucial in determining the position of the fluorine atom.

-

2D NMR Spectroscopy (COSY, HSQC, and HMBC) established the connectivity between the different fragments of the molecule, leaving no ambiguity in the final structure.

The convergence of evidence from these independent analytical methods provides a robust and self-validating confirmation of the molecular architecture.

Conclusion

The structure elucidation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone serves as a compelling case study in the power of modern spectroscopic techniques. Through a logical and systematic application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we have pieced together the molecular puzzle with a high degree of confidence. This detailed structural information is the essential first step in understanding the molecule's properties and potential as a lead compound in drug discovery programs. The methodologies outlined in this guide represent the gold standard in the characterization of novel chemical entities, ensuring the scientific integrity and reproducibility of research in the chemical and pharmaceutical sciences.

References

-

Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A Study on the Synthesis, Characterisation of Chalcone moiety. (2021). JETIR. Retrieved from [Link]

-

The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2012). Organic Structures from 2D NMR Spectra. Wiley. Retrieved from [Link]

-

Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

-

FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2022). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

-

Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy (2nd ed.). Elsevier. Retrieved from [Link]

-

Chalcones XVI: infrared spectral studies of phenanthryl chalcones. (1977). Semantic Scholar. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Retrieved from [Link]

-

Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). (n.d.). ResearchGate. Retrieved from [Link]

-

1-Phenyl-1-propanone. (n.d.). PubChem. Retrieved from [Link]

-

Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange. Retrieved from [Link]

-

SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Correlated spectroscopy (COSY) and heteronuclear multiple bond... (n.d.). ResearchGate. Retrieved from [Link]

-

Propiophenone-2,2,2',6'-d4 - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl. (2022). Google Patents.

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

-

5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Calgary. Retrieved from [Link]

-

Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

-

4'-Bromo-3-(3-methylphenyl)propiophenone. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-2-fluoro-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

(E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. (2008). ResearchGate. Retrieved from [Link]

-

4'-Methylpropiophenone. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Fluoro-5-(trifluoromethyl)propiophenone. (n.d.). NIST WebBook. Retrieved from [Link]

-

(2S,3S,4R)-4-bromo-2-fluoro-3-methylhexan-1-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. wiley.com [wiley.com]

- 5. anuchem.weebly.com [anuchem.weebly.com]

- 6. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. rsc.org [rsc.org]

- 9. Propiophenone(93-55-0) 13C NMR spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

A Predictive Spectroscopic Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a compound of interest, possessing a unique combination of functional groups that suggest potential applications in medicinal chemistry and organic electronics. Its structure, featuring a halogenated aromatic ring and a substituted propiophenone backbone, presents a compelling case for detailed spectroscopic analysis.

This technical guide provides a comprehensive, in-depth predictive analysis of the spectral data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this document leverages established spectroscopic principles and data from analogous compounds to construct a reliable theoretical framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify and characterize this and similar molecules with confidence.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is presented below. Our predictive analysis will deconstruct the molecule into its key fragments—the 4-bromo-2-fluorophenyl moiety, the propiophenone core, and the 3-(2-methylphenyl) substituent—to forecast its spectral signatures.

Caption: Molecular structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions for the ¹H and ¹³C NMR spectra are based on the principle of additivity of substituent effects and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aromatic H (H-3') | 7.8 - 8.0 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2 Hz | This proton is ortho to the carbonyl group and will be significantly deshielded. It will exhibit coupling to the fluorine atom and a smaller meta-coupling to H-5'. |

| Aromatic H (H-5') | 7.5 - 7.7 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-H ≈ 2 Hz | This proton is ortho to the bromine atom and will show both ortho and meta couplings. |

| Aromatic H (H-6') | 7.2 - 7.4 | Triplet (t) | JH-H ≈ 8-9 Hz | This proton is coupled to two neighboring protons, resulting in a triplet. |

| Aromatic H (2-methylphenyl) | 7.0 - 7.3 | Multiplet (m) | - | The four protons of the 2-methylphenyl group will appear as a complex multiplet in the aromatic region. |

| CH₂ (alpha to C=O) | 3.2 - 3.5 | Triplet (t) | JH-H ≈ 7-8 Hz | The methylene group adjacent to the carbonyl is deshielded and will be split into a triplet by the neighboring methylene group. |

| CH₂ (beta to C=O) | 2.9 - 3.2 | Triplet (t) | JH-H ≈ 7-8 Hz | This methylene group is adjacent to the 2-methylphenyl ring and the other methylene group, resulting in a triplet. |

| CH₃ (on 2-methylphenyl) | 2.2 - 2.4 | Singlet (s) | - | The methyl protons on the aromatic ring will appear as a singlet. |

Causality Behind Predictions: The predictions for the 4-bromo-2-fluorophenyl moiety are informed by data for 4-bromoacetophenone and 4-fluoroacetophenone, which show characteristic downfield shifts for protons ortho to the carbonyl group.[1] The predicted chemical shifts for the propiophenone chain are based on the known values for propiophenone and 3-phenylpropiophenone, with adjustments for the electronic effects of the substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F couplings, which are valuable for assignment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carbonyl) | 195 - 200 | The carbonyl carbon of an aromatic ketone typically resonates in this region. |

| C-F (C-2') | 160 - 165 (d, JC-F ≈ 250 Hz) | The carbon directly bonded to fluorine will show a large one-bond C-F coupling and a significant downfield shift. |

| C-Br (C-4') | 125 - 130 | The carbon bearing the bromine atom will be deshielded. |

| Aromatic C (ipso, C-1') | 135 - 140 | The carbon attached to the propiophenone chain. |

| Aromatic C (other) | 115 - 140 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. |

| CH₂ (alpha to C=O) | 35 - 40 | Deshielded by the adjacent carbonyl group. |

| CH₂ (beta to C=O) | 30 - 35 | Influenced by the adjacent aromatic ring. |

| CH₃ (on 2-methylphenyl) | 19 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |

Expertise in Interpretation: The predicted large one-bond coupling constant for the carbon attached to fluorine is a hallmark of fluoroaromatic compounds and serves as a key diagnostic feature.[2] The chemical shifts for the propiophenone core are estimated from data for propiophenone and its derivatives.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of an aromatic ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching vibrations for aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations for the methylene and methyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | A series of bands corresponding to the carbon-carbon stretching within the aromatic rings. |

| C-F Stretch | 1200 - 1250 | Strong | A strong absorption due to the C-F bond. |

| C-Br Stretch | 500 - 600 | Medium-Strong | The C-Br stretching vibration appears in the fingerprint region. |

Trustworthiness of Protocol: The predicted IR frequencies are based on well-established correlation tables for functional groups. The carbonyl stretching frequency is particularly diagnostic; its position can confirm the presence of the aromatic ketone and the absence of other carbonyl-containing functional groups like esters or carboxylic acids.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion: The molecular formula of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is C₁₆H₁₄BrFO. The exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by 2 Da.

-

[M]⁺ (for ⁷⁹Br): m/z 320.02

-

[M+2]⁺ (for ⁸¹Br): m/z 322.02

Predicted Fragmentation Pattern: The fragmentation of aromatic ketones is typically dominated by alpha-cleavage and rearrangements.

Caption: Predicted mass spectral fragmentation pathway.

Authoritative Grounding: The primary fragmentation pathway for aromatic ketones is alpha-cleavage, leading to the formation of a stable acylium ion.[5][6] In this case, cleavage of the bond between the carbonyl carbon and the adjacent methylene group would yield the 4-bromo-2-fluorobenzoyl cation (m/z 215/217). Another likely fragmentation is the cleavage of the beta-carbon, leading to the formation of the 2-methylbenzyl cation (m/z 105), which can rearrange to the highly stable tropylium ion (m/z 91).

Experimental Protocols

To experimentally verify the predicted spectral data, the following standard protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a spectral width of at least 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of at least 220 ppm.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create a library-searchable spectrum.

-

Analysis: Acquire a full scan mass spectrum over a mass range of at least m/z 50-400 to observe the molecular ion and key fragment ions.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. By leveraging data from analogous structures and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This predictive analysis serves as a valuable resource for researchers in the synthesis, identification, and application of this and related novel compounds, enabling more efficient and accurate structural elucidation. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

References

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- eGyanKosh. (n.d.).

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Characterization Data for Products. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- SpectraBase. (n.d.). 3-Phenyl propiophenone - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). N-(4-bromo-2-fluorophenyl)-2-chloronicotinamide - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 3-Phenyl propiophenone - Optional[MS (GC)] - Spectrum.

- Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.

- The Royal Society of Chemistry. (2018).

- NIST. (n.d.). β-Phenylpropiophenone.

- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4479.

- ChemicalBook. (n.d.). 4-Fluoroacetophenone(403-42-9) 1H NMR.

- ChemicalBook. (n.d.). 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,3-Dibromo-3-phenylpropiophenone - Optional[MS (GC)] - Spectrum.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) 1H NMR spectrum.

- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.

- Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.

- PubChem. (n.d.). 4'-Fluoroacetophenone.

- Medvedeva, A. S., et al. (2010). 1 H nmr study on substituent effect in hetroelement-containing propynals on the Host–guest complexation with β-cyclodextrin. Russian Journal of General Chemistry, 80(1), 152–153.

- Gualtieri, S. J., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638–4647.

- ATB. (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray.

- NIST. (n.d.). β-Phenylpropiophenone.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Jasperse, C. (n.d.).

- Chegg. (2022, January 2). Solved You are provided with IR, Mass, 1H, and 13C-NMR.

Sources

A Technical Guide to the Medicinal Chemistry Potential of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Abstract: This document provides an in-depth technical analysis of the novel chemical entity 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. While this specific molecule is not extensively characterized in current literature, a systematic deconstruction of its core structure and functional groups allows for a robust, evidence-based projection of its potential applications in medicinal chemistry. By examining the well-documented roles of the propiophenone scaffold, the strategic placement of halogen atoms (bromine and fluorine), and the conformational influence of an ortho-substituted methyl group, we can hypothesize promising therapeutic avenues. This guide outlines these potential applications, proposes plausible biological targets, and provides a comprehensive, actionable research and development plan for its synthesis and biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter in oncology, neuroscience, and metabolic diseases.

Introduction: Unveiling Potential Through Structural Analysis

The quest for novel therapeutic agents is a cornerstone of modern medicine. The molecule 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone represents a unique convergence of chemical motifs that are individually recognized for their significant contributions to pharmacologically active compounds. The propiophenone core is a privileged scaffold found in numerous central nervous system (CNS) and metabolic drugs[][2]. Its decoration with a strategically halogenated phenyl ring and a conformationally-constraining methylphenyl group suggests a deliberate design aimed at optimizing pharmacokinetic and pharmacodynamic properties.

This guide will dissect the molecule into its constituent pharmacophores, analyze their established roles in drug design, and synthesize this information to build a compelling case for its investigation in several key therapeutic areas. Our analysis is grounded in the principles of structure-activity relationships (SAR) and provides a logical framework for future research.

Molecular Deconstruction and Rationale for Therapeutic Targeting

The potential of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone can be understood by examining its three primary structural components.

The Propiophenone Core Scaffold

The propiophenone (phenyl ethyl ketone) skeleton is a versatile building block in medicinal chemistry. It serves as a key intermediate for drugs targeting the nervous system, such as the aminoketone antidepressant bupropion[2]. Furthermore, derivatives of this core have demonstrated a range of biological activities, including:

-

Antidiabetic and Antihyperglycemic Effects: Certain propiophenone derivatives have been shown to lower blood glucose and body weight in animal models of diabetes, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B)[3].

-

Anti-arrhythmic and Anesthetic Properties: The scaffold is present in compounds with local anesthetic and anti-arrhythmic effects[].

-

Antimicrobial and Antifungal Activity: Various substituted propiophenones have been explored for their antimicrobial properties[].

This established biological precedent makes the propiophenone core a strong foundation for developing novel therapeutic agents.

The 4'-Bromo-2'-fluoro Aromatic System: The Power of Halogens

The substitution pattern on the phenyl ring is critical for modulating a molecule's electronic properties, metabolic stability, and binding interactions.

-

Bromine (4'-position): The bromo-substituent is a common feature in potent enzyme inhibitors, particularly kinase inhibitors used in oncology. Its size and polarizability can facilitate strong interactions within protein binding pockets. Bromophenols, found naturally in marine algae, are known to possess significant antioxidant, anticancer, anti-inflammatory, and antidiabetic activities[4].

-

Fluorine (2'-position): The ortho-fluoro group has a profound impact. Its high electronegativity can alter the acidity of nearby protons and influence the molecule's pKa. Crucially, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the compound's half-life. The 2-fluoro substitution pattern is also utilized in PET imaging agents, such as 4-borono-2-[18F]fluoro-D,L-phenylalanine, for tumor imaging, indicating its suitability for molecules designed to accumulate in specific tissues[5][6].

The 3-(2-methylphenyl) Group: The "Magic Methyl" Effect

The introduction of a methyl group can have a disproportionately large and beneficial impact on a compound's biological profile, an effect often termed the "magic methyl" effect[7]. The ortho-methyl group on the second phenyl ring is particularly significant for several reasons:

-

Conformational Restriction: The ortho-methyl group sterically hinders free rotation around the bond connecting the two aromatic rings. This locks the molecule into a more defined three-dimensional shape. Such conformational control can drastically increase binding affinity and selectivity for a specific biological target by favoring the bioactive conformation[7][8].

-

Metabolic Shielding: Similar to fluorine, a methyl group can sterically block a potential site of metabolism, preventing enzymatic degradation and improving pharmacokinetic properties[9][10].

-

Enhanced Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, a key consideration for CNS-targeted drugs[9].

Hypothesized Therapeutic Applications and Biological Targets

Based on the structural analysis, we hypothesize that 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a prime candidate for investigation in the following areas:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., Tyrosine Kinases), Estrogen Receptors | The bromophenyl motif is common in kinase inhibitors. The overall structure resembles scaffolds that can induce cell cycle arrest and inhibit cancer cell proliferation[11]. |

| Neuroscience | Serotonin/Norepinephrine Transporters, CNS Receptors | The propiophenone core is a known CNS pharmacophore[2]. Increased lipophilicity and conformational lock from the methyl group may enhance BBB penetration and receptor selectivity. |

| Metabolic Diseases | Protein Tyrosine Phosphatase 1B (PTP1B), Glucokinase | Propiophenone derivatives are established as potential antidiabetic agents[3]. The specific substitutions could enhance potency and selectivity. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine pathways | Bromophenol derivatives are known to have anti-inflammatory and antioxidant properties[4][12]. The ketone moiety is also found in some anti-inflammatory agents. |

Proposed Research and Development Plan

A structured, milestone-driven approach is essential to validate the therapeutic potential of this molecule.

Proposed Synthesis Workflow

A plausible and efficient synthesis can be achieved via a Friedel-Crafts-type reaction. The causality behind this choice is its reliability and high yield for creating aryl ketones.

Caption: Proposed synthetic workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.

Step-by-Step Protocol:

-

Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane), add 1-bromo-3-fluorobenzene.

-

Acylation: Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride in the same solvent to the reaction mixture. The use of the acid chloride is critical for an efficient reaction under Friedel-Crafts conditions.

-

Reaction Monitoring: Allow the mixture to stir and warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over ice-cold hydrochloric acid. This step neutralizes the catalyst and separates the organic product.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure target compound.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Proposed Biological Screening Cascade

A tiered screening approach ensures efficient use of resources, starting with broad panels and progressing to specific, hypothesis-driven assays.

Caption: A tiered biological screening cascade for evaluating the compound's therapeutic potential.

Conclusion

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a molecule of significant medicinal chemistry interest. While its biological profile remains to be elucidated, a thorough analysis of its constituent parts provides a strong, rationale-driven basis for its investigation as a potential therapeutic agent in oncology, neuroscience, and metabolic disorders. The unique combination of a proven propiophenone core, strategic halogenation, and a conformationally-constraining ortho-methyl group presents a compelling profile for targeted drug discovery. The proposed synthesis and screening workflows in this guide offer a clear and actionable path forward for researchers to unlock the potential of this promising compound.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-9. [Link]

-

Lin, H., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 573. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Ishihara, K., et al. (1994). 4-Borono-2-[18F]fluoro-D,L-phenylalanine as a target compound for boron neutron capture therapy: tumor imaging potential with positron emission tomography. Journal of Nuclear Medicine, 35(4), 670-7. [Link]

-

LookChem. (n.d.). Propiophenone. LookChem. [Link]

-

Hilaris Publisher. (n.d.). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Ramsden, J.J. (2017). Designed Multiple Ligands. An Emerging Drug Discovery Paradigm. ACS Medicinal Chemistry Letters, 8(2), 154-156. [Link]

-

Kumar, N., & Singh, R. K. (2015). Chemistry and Biological Activities of Flavonoids: An Overview. Scientific World Journal, 2015, 162750. [Link]

Sources

- 2. manavchem.com [manavchem.com]

- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Borono-2-[18F]fluoro-D,L-phenylalanine as a target compound for boron neutron capture therapy: tumor imaging potential with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and radiation dosimetry of 4-borono-2-[18F]fluoro-D,L-phenylalanine: a target compound for PET and boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

biological activity screening of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

An In-Depth Technical Guide to the Biological Activity Screening of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and robust evaluation of new chemical entities. This guide provides a comprehensive framework for the preliminary biological activity screening of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (CAS No. 898789-82-7), a compound belonging to the propiophenone class. Propiophenone derivatives have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][][4] This document outlines a tiered, multi-faceted screening strategy designed for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for primary in-vitro assays, explains the scientific rationale behind experimental choices, and establishes a logical workflow for identifying and validating potential therapeutic activities.

Introduction and Rationale

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound characterized by a phenyl ethyl ketone core. Its structure incorporates several key features that suggest potential biological relevance: a halogenated (bromo and fluoro) aromatic ring and a substituted phenyl group. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.

Given the absence of specific biological data for this exact molecule, a logical screening approach is predicated on the known activities of the broader propiophenone and related chalcone/propafenone classes.[1] These compounds are known to interact with various biological targets, justifying a primary screening cascade focused on three high-impact therapeutic areas: oncology, infectious diseases, and inflammation.

This guide proposes a hierarchical screening strategy, beginning with broad, cost-effective in-vitro assays to identify potential "hits." Positive results from this primary screen would then justify progression to more complex secondary and mechanistic studies to elucidate the mode of action and confirm selectivity.

Pre-Screening Compound Characterization & Safety

Before initiating biological assays, it is imperative to characterize the test compound and establish safe handling procedures.

Physicochemical Properties

A preliminary analysis should determine the compound's solubility in common laboratory solvents, such as Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers. This is critical for preparing accurate stock solutions and avoiding precipitation in assay media. Stability studies under standard experimental conditions (e.g., temperature, pH, light exposure) are also recommended.

Safety & Handling

While a specific Safety Data Sheet (SDS) for this novel compound is unavailable, data from related bromo- and fluoro-substituted aromatic ketones suggest that it should be handled with care.[5][6][7][8][9]

-

Assumed Hazards: May cause skin, eye, and respiratory tract irritation.[6][7] Harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All work with the solid compound or concentrated stock solutions should be performed in a chemical fume hood.

A Tiered Strategy for Biological Activity Screening

A tiered or hierarchical approach is the most efficient method for screening novel compounds. It prioritizes resources by using high-throughput, cost-effective assays to cast a wide net initially, followed by more focused and resource-intensive assays for promising candidates.

Caption: A tiered workflow for novel compound biological screening.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to efficiently detect any significant biological activity. We will focus on three validated, cell-based assays.

Antiproliferative Activity Screening

The MTT assay is a highly reliable, colorimetric method for assessing cell viability and is widely used for preliminary anticancer screening.[10][11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which convert the yellow tetrazolium salt MTT into a purple formazan product in living cells.[11]

Protocol: MTT Cytotoxicity Assay

-